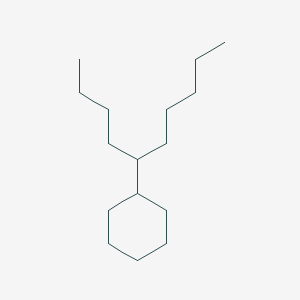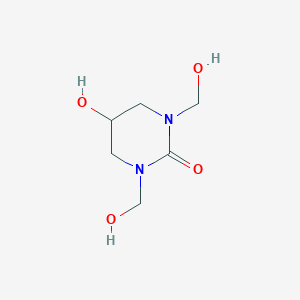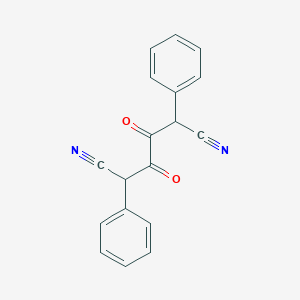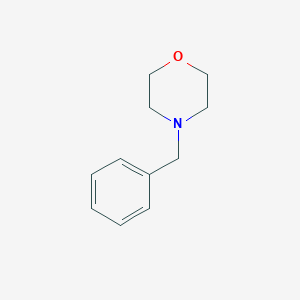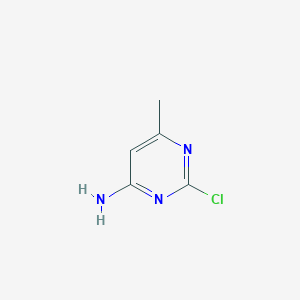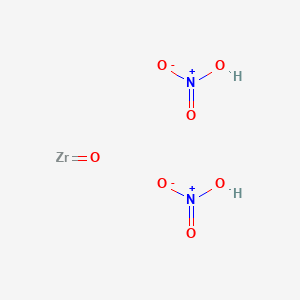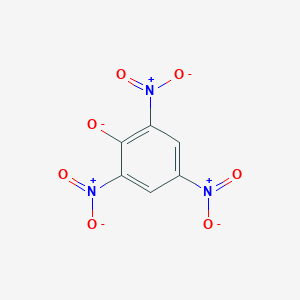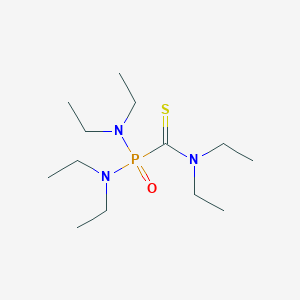
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a phosphonothioate derivative that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- works by binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased stimulation of the postsynaptic neuron.
Biochemische Und Physiologische Effekte
The inhibition of acetylcholinesterase by Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- has a number of biochemical and physiological effects. It can lead to increased muscle contraction, as acetylcholine is involved in the transmission of nerve impulses to muscle cells. It can also lead to increased cognitive function, as acetylcholine is involved in the transmission of nerve impulses in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- in lab experiments is its potency. It is a highly effective inhibitor of acetylcholinesterase, making it useful in a wide range of experiments. However, its potency can also be a limitation, as it can lead to non-specific effects and toxicity if not used carefully.
Zukünftige Richtungen
There are a number of future directions for research on Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-. One area of interest is the development of more selective inhibitors of acetylcholinesterase, which could be used to treat a range of neurological disorders. Another area of interest is the development of new methods for synthesizing Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-, which could improve its availability and reduce its cost. Finally, there is interest in exploring the potential of Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- in other areas of research, such as the study of other enzymes and neurotransmitters.
Synthesemethoden
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- can be synthesized using a variety of methods. One of the most common methods involves the reaction of bis(diethylamino)phosphine with elemental sulfur to form the corresponding phosphine sulfide. This compound is then reacted with diethyl chloroformate to produce the desired product.
Wissenschaftliche Forschungsanwendungen
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
CAS-Nummer |
13710-17-3 |
|---|---|
Produktname |
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- |
Molekularformel |
C13H30N3OPS |
Molekulargewicht |
307.44 g/mol |
IUPAC-Name |
1-[bis(diethylamino)phosphoryl]-N,N-diethylmethanethioamide |
InChI |
InChI=1S/C13H30N3OPS/c1-7-14(8-2)13(19)18(17,15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3 |
InChI-Schlüssel |
VZXNORSTGWDCRN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)P(=O)(N(CC)CC)N(CC)CC |
Kanonische SMILES |
CCN(CC)C(=S)P(=O)(N(CC)CC)N(CC)CC |
Andere CAS-Nummern |
13710-17-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



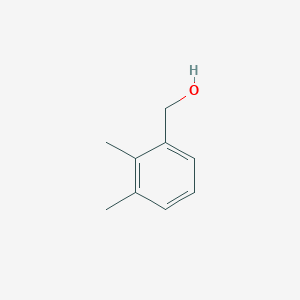
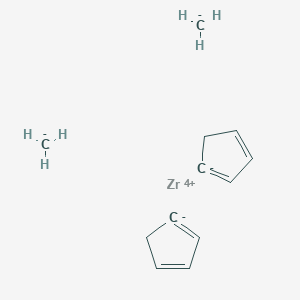
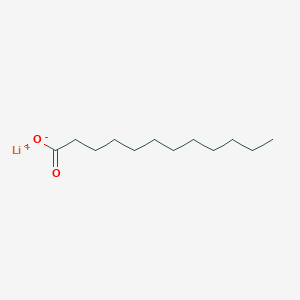
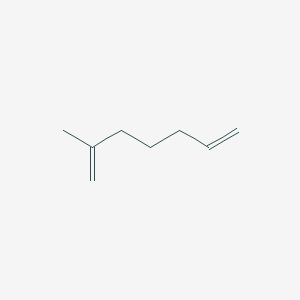

![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
